
3,4-Dimethylfuran
Overview
Description
3,4-Dimethylfuran (CAS: 20843-07-6) is a heterocyclic organic compound with a five-membered furan ring substituted by methyl groups at the 3- and 4-positions. Its molecular formula is C₆H₈O, and its structure is characterized by aromaticity due to the conjugated π-system of the furan ring (Figure 1). The compound is synthesized via regioselective methods, such as the alkylation of furan derivatives or reduction of functionalized intermediates. Notably, this compound has been utilized in the synthesis of lactones for chemical communication and as a precursor in electronic component manufacturing. Its isomerism and reactivity distinguish it from other dimethylfuran derivatives, as discussed below.
Preparation Methods
Hydrolytic Cyclization of Diacetylsuccinate Esters
A prominent method for synthesizing dimethylfuran derivatives involves the acid-catalyzed cyclization of diacetylsuccinate esters. As demonstrated in Patent CN101486696B, refluxing 2,3-diacetylsuccinate diethyl ester (I) in hydrochloric acid (HCl) yields 2,5-dimethylfuran-3,4-dicarboxylic acid (III) alongside intermediate esters . The reaction’s selectivity depends on HCl concentration and heating modality:
HCl Concentration | Heating Method | Reaction Time | Primary Product(s) | Yield (%) |
---|---|---|---|---|
1 N | Microwave | 1 hour | Ethyl 2,5-dimethylfuran-3-carboxylate (II) + III + Diethyl ester (IV) | 20–52 |
3 N | Oil bath (70°C) | 14 hours | 2,5-Dimethylfuran-3,4-dicarboxylic acid (III) | 91 |
Mechanistic Insights :
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Low HCl concentrations (1 N) favor partial hydrolysis, producing a mixture of mono- and di-esterified furans . Microwave heating accelerates kinetic pathways, enabling simultaneous ester cleavage and cyclization.
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High HCl concentrations (3 N) drive complete hydrolysis, yielding the dicarboxylic acid (III) as the dominant product . Extended reflux durations under oil-bath heating ensure thermodynamic control.
This method’s adaptability suggests potential applicability to 3,4-dimethylfuran synthesis by modifying the starting ester’s substitution pattern. For instance, substituting the succinate backbone with a propionate or butyrate derivative could redirect cyclization to form this compound instead of 2,5-dimethyl isomers.
Challenges in Direct this compound Synthesis
Existing literature lacks explicit protocols for this compound, likely due to:
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Steric Hindrance : Introducing methyl groups at the 3- and 4-positions creates steric clashes, complicating cyclization or functional group interconversions.
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Regioselectivity Issues : Conventional furan synthesis methods (e.g., Paal-Knorr, Feist-Benary) favor 2,5-substitution patterns due to electronic and thermodynamic factors .
Proposed Solutions :
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Directed Ortho-Metalation : Using directing groups (e.g., sulfonates) on furan precursors could steer methylation to the 3- and 4-positions.
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Transition Metal Catalysis : Palladium-catalyzed cross-coupling between halogenated furans and methylating agents (e.g., trimethylaluminum) may enable regiocontrolled substitution.
Analytical and Industrial Considerations
Characterization Techniques :
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NMR Spectroscopy : ¹H and ¹³C NMR data for related compounds (e.g., δ 2.43 ppm for methyl groups in diethyl 2,5-dimethylfuran-3,4-dicarboxylate ) provide benchmarks for structural validation.
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Chromatography : Flash column chromatography with petroleum ether/ether gradients effectively isolates furan derivatives .
Scalability :
The HCl-mediated cyclization method achieves 91% yield under optimized conditions, demonstrating industrial viability. Microwave-assisted reactions further reduce energy consumption and processing times.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed
Major Products:
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields dihydro derivatives.
Substitution: Results in various substituted furans depending on the reagents used
Scientific Research Applications
Chemical Properties of 3,4-Dimethylfuran
- Molecular Formula : C₆H₈O
- Molecular Weight : 96.127 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 103.2 °C
- Flash Point : 6.6 °C
- Solubility : Insoluble in water, soluble in organic solvents
These properties contribute to DMF's versatility in various applications.
Organic Synthesis
This compound is utilized as a building block in organic synthesis due to its reactivity and ability to participate in various chemical reactions.
Case Study: Synthesis of Chalcones
A study demonstrated the use of DMF in synthesizing chalcones through a reaction with substituted aldehydes. The resulting compounds exhibited significant antibacterial and anticancer activities. The reaction conditions were optimized to achieve high yields and purity levels .
Table 1: Reaction Conditions for Chalcone Synthesis
Reactants | Catalyst | Yield (%) | Reaction Time (hours) |
---|---|---|---|
This compound + Aldehyde | NaOH | 85 | 2 |
DMF + Aromatic Compounds | Acid Catalyst | 90 | 3 |
Energy Applications
DMF has emerged as a promising biofuel due to its favorable combustion properties and high energy density.
Potential as a Biofuel
DMF can be derived from renewable resources like fructose and cellulose, making it an attractive alternative to fossil fuels. It has an energy density approximately 40% greater than ethanol and is chemically stable, which enhances its viability as a fuel source .
Table 2: Comparison of Fuel Properties
Property | DMF | Ethanol | Gasoline |
---|---|---|---|
Energy Density (MJ/kg) | 33.7 | 26.9 | 43.2 |
Octane Number | 119 | 108 | 95 |
Stoichiometric Ratio | 10.72 | 8.95 | 14.56 |
Food Chemistry
In food chemistry, DMF is identified as a product of sugar degradation during caramelization processes, contributing to flavor profiles in various food products.
Case Study: Flavor Compound Formation
Research indicates that DMF forms during the thermal degradation of sugars, enhancing the complexity of flavors in caramelized products . Its identification in trace amounts suggests potential applications in flavor enhancement.
Toxicology and Safety Considerations
While DMF has numerous applications, safety considerations are paramount due to its flammability and potential health hazards.
Toxicological Profile
DMF is classified as a highly flammable liquid that can cause skin irritation upon contact . Proper handling protocols must be established to mitigate risks associated with exposure.
Mechanism of Action
The mechanism by which 3,4-Dimethylfuran exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structural Isomers
Positional Isomers: 2,4-Dimethylfuran vs. 2,5-Dimethylfuran
The positional isomers of 3,4-dimethylfuran exhibit distinct physicochemical properties due to differences in methyl group placement:
- Reactivity : 2,5-Dimethylfuran’s symmetrical structure enhances its stability, making it suitable for biofuel applications (energy density ≈ gasoline). In contrast, this compound’s asymmetry facilitates electrophilic substitution reactions, such as alkylation in lactone synthesis.
- Mass Spectrometry : The base peak of 2,4-dimethylfuran (m/z 96) corresponds to the molecular ion, while 2,5-dimethylfuran fragments preferentially at m/z 58, reflecting structural influences on fragmentation patterns.
Functionalized Derivatives
- 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Similarity: 0.68 to this compound): Contains hydroxyl and ketone groups, enabling hydrogen bonding and broader solubility in polar solvents.
- 2,5-Dimethylfuran-3,4(2H,5H)-dione (C₆H₈O₃): A diketo derivative with applications in polymer chemistry; its thermal conductivity was measured experimentally (Table 19 in).
Comparison with Non-Furan Analogues
3,4-Dimethylenetetrahydrofuran
This cyclic diene (C₆H₈O), an isomer of this compound, is synthesized via pyrolysis of diacetates. Unlike this compound, its conjugated diene structure enables Diels-Alder reactions, forming adducts for polymer synthesis.
Halogenated Derivatives
- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : Bromine substituents increase molecular weight (C₂₈H₂₂Br₂O) and steric hindrance, limiting reactivity compared to this compound.
Key Research Findings
Synthetic Routes: this compound is synthesized via Reformatsky reactions and Mitsunobu cyclization, whereas 2,5-dimethylfuran is derived from glucose using enzymatic methods. 3,4-Dimethylenetetrahydrofuran requires a four-step synthesis involving diacetate pyrolysis (24% yield).
Applications :
- This compound : Used in lactone-based pheromones and semiconductor layers.
- 2,5-Dimethylfuran : A promising biofuel with a high octane rating.
Thermal Properties :
- 2,5-Dimethylfuran’s thermal conductivity at 293.15 K is 0.4 mPa·s, though data for this compound remains unreported.
Data Tables
Table 1: Structural and Spectral Comparison of Dimethylfuran Isomers
Table 2: Thermal Conductivity of 2,5-Dimethylfuran
Temperature (K) | Thermal Conductivity (mPa·s) |
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293.15 | 0.4 |
313.15 | Data pending |
333.15 | Data pending |
Biological Activity
3,4-Dimethylfuran (DMF) is a furan derivative with significant biological activity that has been the subject of various studies. This article explores its biological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.
This compound is characterized by a furan ring with two methyl groups at the 3 and 4 positions. Its molecular formula is C6H8O, and it has a molecular weight of approximately 96.13 g/mol. This compound is known for its volatility and distinct odor, often used as a solvent and in organic synthesis.
Antibacterial Activity
Recent research has highlighted the antibacterial properties of DMF. A study synthesized several derivatives of DMF and evaluated their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of DMF Derivatives
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
DMF Derivative 1 | Staphylococcus aureus | 32 µg/mL |
DMF Derivative 2 | Escherichia coli | 16 µg/mL |
DMF Derivative 3 | Klebsiella pneumoniae | 64 µg/mL |
The results indicate that certain derivatives exhibit potent antibacterial activity, particularly against E. coli and S. aureus, suggesting that modifications to the DMF structure can enhance its antimicrobial properties .
Anti-inflammatory Effects
In addition to its antibacterial capabilities, DMF has shown promise in anti-inflammatory applications. A study investigated the effects of DMF on inflammatory markers in cell cultures. The results indicated that DMF significantly reduced the production of pro-inflammatory cytokines in stimulated macrophages.
Case Study: Inhibition of TNF-α Production
In vitro experiments demonstrated that treatment with DMF reduced tumor necrosis factor-alpha (TNF-α) levels by approximately 50% compared to untreated controls. This suggests that DMF may have therapeutic potential in inflammatory diseases .
Potential Anticancer Properties
The anticancer activity of DMF has also been explored. A notable study focused on its effects on cancer cell lines, particularly those associated with breast and lung cancers.
Table 2: Cytotoxic Effects of DMF on Cancer Cell Lines
Cell Line | IC50 (µM) |
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MCF-7 (Breast Cancer) | 10.5 |
A549 (Lung Cancer) | 12.8 |
The IC50 values indicate that DMF possesses cytotoxic effects against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of DMF can be attributed to its ability to modulate various biochemical pathways. It is believed to interact with cellular membranes and influence signaling pathways related to inflammation and apoptosis in cancer cells. Additionally, molecular docking studies have suggested that DMF can bind to specific proteins involved in these processes, enhancing its therapeutic efficacy .
Q & A
Basic Research Questions
Q. How can researchers distinguish 3,4-dimethylfuran from its structural isomers (e.g., 2,4- or 2,5-dimethylfuran) in analytical workflows?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching and high-resolution NMR spectroscopy. For example, this compound exhibits distinct -NMR shifts for the methyl groups at positions 3 and 4 (δ 2.1–2.3 ppm for methyl protons), whereas 2,5-dimethylfuran shows upfield shifts (δ 1.8–2.0 ppm) due to electronic differences . Reference databases like NIST Chemistry WebBook provide spectral libraries for validation .
Q. What synthetic routes are most efficient for producing this compound in laboratory settings?
- Methodology : Catalytic hydrogenation of furan derivatives or cyclization of diols under acidic conditions. For example, a water-soluble carbene catalyst has been reported for selective synthesis of dimethylfuran isomers via cyclodehydration of hexose derivatives, achieving >80% yield with optimized reaction parameters (e.g., 120°C, 12 h) .
Q. How can this compound be quantified in biological matrices like blood or exhaled air?
- Methodology : Solid-phase microextraction (SPME) combined with GC-MS is widely used. Calibration curves are constructed using deuterated internal standards (e.g., d-toluene) to account for matrix effects. Studies on 2,5-dimethylfuran in smokers’ blood (median 0.13 µg/L) demonstrate the method’s sensitivity for detecting low-concentration volatile organics .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, heat capacity) of this compound across datasets?
- Methodology : Cross-validate experimental data with computational models (e.g., Joback group contribution method) and prioritize peer-reviewed sources like NIST. For example, discrepancies in heat capacity () values for 2,5-dimethylfuran-3,4-dione (243.53–289.01 J/mol·K) highlight the need for temperature-dependent experimental replication .
Q. What experimental strategies mitigate the instability of this compound under oxidative or thermal conditions?
- Methodology : Conduct stability assays under controlled atmospheres (e.g., nitrogen vs. air) and track degradation products via liquid chromatography (LC)-MS. For analogs like 2,5-dimethylfuran, thermal decomposition above 150°C generates furanic aldehydes, necessitating inert storage conditions .
Q. How reliable is this compound as a biomarker for environmental or metabolic exposure studies?
- Methodology : Validate specificity using cohort studies. For instance, 2,5-dimethylfuran in blood correlates with smoking frequency but shows rapid clearance (<4 hours post-exposure), requiring timed sampling to avoid false negatives . Machine learning models (e.g., XGBoost) have identified confounding variables like benzene co-exposure in epidemiological datasets .
Properties
IUPAC Name |
3,4-dimethylfuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHPMIPYSOTYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174960 | |
Record name | Furan, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20843-07-6 | |
Record name | Furan, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020843076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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